An In-depth Technical Guide to 4-Amino-6-chloro-2-methylpyrimidine: Physicochemical Properties and Synthetic Protocols
An In-depth Technical Guide to 4-Amino-6-chloro-2-methylpyrimidine: Physicochemical Properties and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-chloro-2-methylpyrimidine is a substituted pyrimidine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its structural features, including the reactive chlorine atom and the amino group, make it a versatile intermediate for the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-6-chloro-2-methylpyrimidine, detailed experimental protocols for its synthesis, and a discussion of its relevance in medicinal chemistry.
Core Physicochemical Properties
The fundamental physicochemical properties of 4-Amino-6-chloro-2-methylpyrimidine are summarized in the table below. These parameters are essential for its handling, characterization, and application in synthetic chemistry and drug design.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆ClN₃ | [1][2] |
| Molecular Weight | 143.57 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Melting Point | 189 °C | [3] |
| Boiling Point (Predicted) | 269.2 ± 20.0 °C | [3] |
| Density (Predicted) | 1.349 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.57 ± 0.10 | [3] |
| Solubility | Insoluble in water. Soluble in acetic acid (50 mg/mL). | [4][5] |
Experimental Protocols
Synthesis of 4-Amino-6-chloro-2-methylpyrimidine
A common and efficient method for the synthesis of 4-Amino-6-chloro-2-methylpyrimidine involves the nucleophilic aromatic substitution of a chlorine atom in 4,6-dichloro-2-methylpyrimidine with an amino group.
General Procedure:
A solution of 4,6-dichloro-2-methylpyrimidine (50 g, 0.31 mol) and a methanol solution of ammonia (0.5 L) are added to a 1 L triple-necked flask.[3] The reaction mixture is stirred for 5 hours at 50 °C.[3] After the reaction is complete, the mixture is cooled to 0 °C.[3] The resulting solid is collected by filtration at room temperature and the filter cake is washed with petroleum ether (100 ml).[3] The product is then dried under reduced pressure to yield 4-Amino-6-chloro-2-methylpyrimidine as a white solid (40.9 g, 92% yield).[3]
General Experimental Methodologies for Physicochemical Property Determination
While specific experimental details for 4-Amino-6-chloro-2-methylpyrimidine are not extensively published, the following are standard, widely accepted protocols for determining the key physicochemical properties of organic compounds.
Melting Point Determination (Capillary Method):
A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range over which the substance melts is observed and recorded.
Boiling Point Determination (Micro-reflux Method):
For small quantities of a substance, the boiling point can be determined by placing the sample in a small test tube with a thermometer suspended in the vapor phase above the liquid. The sample is heated to boiling, and the temperature at which the vapor condenses and refluxes on the thermometer bulb is recorded as the boiling point.
Solubility Determination (Shake-Flask Method):
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, organic solvents) in a sealed flask. The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged to remove undissolved solid, and the concentration of the compound in the saturated solution is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
pKa Determination (Potentiometric Titration):
A solution of the compound with a known concentration is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa value is determined from the titration curve, typically as the pH at the half-equivalence point.
LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method):
Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of the compound is dissolved in one of the phases, and the two phases are then mixed thoroughly in a sealed container and agitated until equilibrium is reached. The phases are separated, and the concentration of the compound in each phase is determined. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Applications in Drug Discovery and Development
4-Amino-6-chloro-2-methylpyrimidine is a valuable scaffold in medicinal chemistry. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups to explore structure-activity relationships. The amino group at the 4-position can also be modified or can participate in hydrogen bonding interactions with biological targets.
Derivatives of 4-Amino-6-chloro-2-methylpyrimidine have been investigated for various therapeutic applications. For instance, a series of 4-amino-6-chloro-2-piperazinopyrimidines have shown selective affinity for α2-adrenoceptors, suggesting potential applications in the development of neurological or cardiovascular drugs.[6] Furthermore, this pyrimidine core is found in intermediates for the synthesis of potent kinase inhibitors, such as the FDA-approved drug Dasatinib, which is used in the treatment of certain types of cancer.[7] The versatility of this compound also extends to the agrochemical industry, where it is used as an intermediate in the synthesis of herbicides.[8]
Visualizations
The following diagram illustrates the synthetic workflow for the preparation of 4-Amino-6-chloro-2-methylpyrimidine.
Caption: Synthetic Workflow for 4-Amino-6-chloro-2-methylpyrimidine.
References
- 1. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. 3.3. Determination of Experimental logP Values [bio-protocol.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. who.int [who.int]
- 7. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
